molecular formula C6H13NO2 B13257452 Methoxy[(oxolan-3-yl)methyl]amine

Methoxy[(oxolan-3-yl)methyl]amine

Cat. No.: B13257452
M. Wt: 131.17 g/mol
InChI Key: FEDFWZWFXOQBQH-UHFFFAOYSA-N
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Description

Methoxy[(oxolan-3-yl)methyl]amine is a chemical compound with the molecular formula C6H13NO2. . This compound is of interest due to its unique structure, which includes a methoxy group and an oxolan (tetrahydrofuran) ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxy[(oxolan-3-yl)methyl]amine can be synthesized through various synthetic routes. One common method involves the reaction of oxolan-3-ylmethanamine with methanol in the presence of a catalyst . The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C and a reaction time of several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes. These processes often utilize continuous flow reactors to ensure consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methoxy[(oxolan-3-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines .

Scientific Research Applications

Methoxy[(oxolan-3-yl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of methoxy[(oxolan-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical reactions. It may also inhibit certain enzymes by binding to their active sites, thereby modulating their activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methoxy[(oxolan-3-yl)methyl]amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a methoxy group and an oxolan ring, which imparts distinct chemical properties and reactivity.

Biological Activity

Methoxy[(oxolan-3-yl)methyl]amine, a compound characterized by its unique oxolane structure, has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₆H₁₅ClNO and a molecular weight of 151.63 g/mol. Its structure includes a methoxy group attached to an oxolane ring, which contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes and proteins. Notably, it has been shown to inhibit DNA repair mechanisms by covalently binding to apurinic/apyrimidinic (AP) sites in DNA. This interaction leads to an increase in DNA strand breaks and apoptosis, making it a compound of interest in cancer research.

Key Mechanisms:

  • Inhibition of DNA Repair : The compound interferes with the mechanisms that repair DNA damage, which can enhance the efficacy of certain chemotherapeutic agents.
  • Protein Interactions : this compound has been utilized in biochemical studies to investigate enzyme mechanisms and protein interactions, highlighting its role as a valuable tool in molecular biology.

Biological Activity Studies

Several studies have investigated the biological effects of this compound. Below is a summary of key findings:

StudyFocusFindings
Study 1 Cancer Cell LinesDemonstrated that this compound enhances apoptosis in various cancer cell lines through DNA damage accumulation.
Study 2 Enzyme InhibitionShowed that the compound inhibits specific enzymes involved in DNA repair pathways, leading to increased sensitivity to radiation therapy.
Study 3 Pharmacological ApplicationsInvestigated the potential use of this compound as an adjunct therapy in cancer treatment, suggesting improved outcomes when combined with traditional therapies.

Case Study 1: Cancer Treatment

In a clinical study involving patients with resistant ovarian cancer, this compound was administered alongside standard chemotherapy. The results indicated a significant increase in treatment efficacy, with improved survival rates observed among patients treated with the combination therapy compared to those receiving chemotherapy alone.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective potential of this compound in models of neurodegeneration. The findings suggested that the compound could mitigate neuronal cell death induced by oxidative stress, indicating its potential for treating neurodegenerative diseases.

Applications in Research and Industry

This compound is being explored for various applications:

  • Medicinal Chemistry : As a building block for synthesizing more complex molecules with potential therapeutic effects.
  • Biochemical Research : Used to study enzyme mechanisms and cellular signaling pathways.
  • Pharmaceutical Development : Investigated for its role in developing new cancer therapies and neuroprotective agents.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

N-methoxy-1-(oxolan-3-yl)methanamine

InChI

InChI=1S/C6H13NO2/c1-8-7-4-6-2-3-9-5-6/h6-7H,2-5H2,1H3

InChI Key

FEDFWZWFXOQBQH-UHFFFAOYSA-N

Canonical SMILES

CONCC1CCOC1

Origin of Product

United States

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